molecular formula C9H12Cl2N2O2 B13052662 Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hcl

Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hcl

Cat. No.: B13052662
M. Wt: 251.11 g/mol
InChI Key: JMYRJCZOMPGLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of anticoagulant drugs, such as Edoxaban, which acts as a direct factor Xa inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride typically involves the reaction of ethyl 2-(6-chloropyridin-2-yl)acetate with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride involves its role as an intermediate in the synthesis of pharmaceutical agents. In the case of Edoxaban, it acts as a direct factor Xa inhibitor, which prevents the formation of blood clots by inhibiting the activity of factor Xa, a key enzyme in the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-4-3-5-7(10)12-6;/h3-5,8H,2,11H2,1H3;1H

InChI Key

JMYRJCZOMPGLPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC(=CC=C1)Cl)N.Cl

Origin of Product

United States

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